3,5-dimethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
3,5-dimethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves the following steps:
Formation of the Triazolothiadiazine Core: This is achieved by reacting a suitable hydrazonoyl halide with a thiourea derivative under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the triazolothiadiazine core reacts with a benzyl halide in the presence of a base like potassium carbonate.
Final Amidation Step: The final step involves the reaction of the intermediate product with 3,5-dimethylbenzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3,5-dimethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several scientific research applications:
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic proteins like Bax and p53.
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits the synthesis of essential proteins, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties, these compounds are structurally related and have similar applications.
Indole Derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
3,5-dimethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide stands out due to its unique combination of a triazole ring fused with a thiadiazine ring, along with the presence of a benzyl group. This unique structure contributes to its broad spectrum of biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C22H23N5OS |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3,5-dimethyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H23N5OS/c1-4-5-19-24-25-22-27(19)26-21(29-22)17-8-6-16(7-9-17)13-23-20(28)18-11-14(2)10-15(3)12-18/h6-12H,4-5,13H2,1-3H3,(H,23,28) |
InChI Key |
KWUTYDIQUHFSIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
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